molecular formula C14H16INO2 B319204 N,N-diallyl-3-iodo-4-methoxybenzamide

N,N-diallyl-3-iodo-4-methoxybenzamide

Cat. No.: B319204
M. Wt: 357.19 g/mol
InChI Key: OMXZCWYXZPMXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a 3-iodo-4-methoxy-substituted aromatic ring and N,N-diallyl groups on the amide nitrogen.

  • Iodo substituent at position 3: Commonly used in radiopharmaceuticals (e.g., sigma receptor ligands for cancer imaging) or as a synthetic handle for cross-coupling reactions .
  • N,N-Diallyl groups: These substituents may enhance lipophilicity compared to smaller alkyl or aryl groups, affecting pharmacokinetics or metabolic stability.

Properties

Molecular Formula

C14H16INO2

Molecular Weight

357.19 g/mol

IUPAC Name

3-iodo-4-methoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C14H16INO2/c1-4-8-16(9-5-2)14(17)11-6-7-13(18-3)12(15)10-11/h4-7,10H,1-2,8-9H2,3H3

InChI Key

OMXZCWYXZPMXDA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Functional Group Impacts

The following table summarizes critical differences between N,N-diallyl-3-iodo-4-methoxybenzamide and analogous compounds:

Compound Name Substituents (Positions) Key Features/Applications Reference
This compound N,N-diallyl, 3-iodo, 4-methoxy Hypothesized use in imaging or synthesis (structural inference) N/A
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-I-MBA) N-piperidinylethyl, 3-iodo, 4-methoxy Sigma receptor scintigraphy for breast cancer
3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide 3-iodo, 4-methyl, trifluoromethyl/imidazolyl High receptor affinity (inferred from complex substituents)
3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide 3-hydroxy, 4-iodo, N-methoxy-N-methyl Altered solubility/reactivity due to hydroxyl group
3-Iodo-4-methoxy-N-[4-(thiazolylsulfamoyl)phenyl]benzamide 3-iodo, 4-methoxy, sulfamoyl-thiazole Potential antimicrobial or kinase inhibition (sulfamoyl group)

Key Properties of Selected Compounds

Property This compound P-I-MBA
Molecular Weight (g/mol) ~415 (estimated) 445 515
LogP (Predicted) ~3.5 (high) ~2.8 ~4.2
Key Application Imaging/Synthesis Cancer imaging Receptor binding
Tumor Uptake (if applicable) Not reported 80% sensitivity Not reported

Critical Observations

  • Substituent-Driven Activity : Bulky N-substituents (e.g., diallyl, piperidinylethyl) enhance target engagement but may reduce solubility.
  • Iodine's Dual Role : Acts as a radiotracer in imaging or a synthetic handle in medicinal chemistry .
  • Methoxy vs. Hydroxy : Methoxy improves metabolic stability over hydroxy groups, which may undergo glucuronidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.